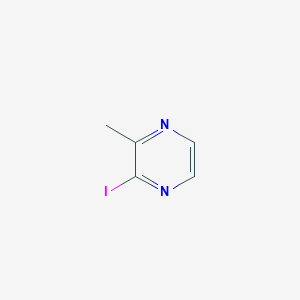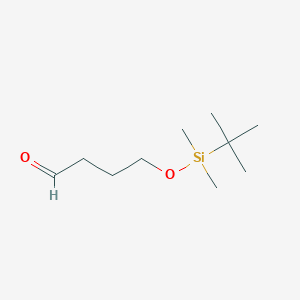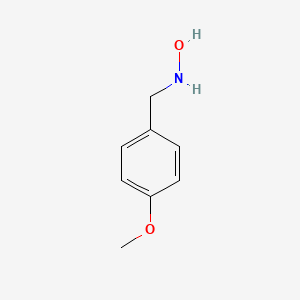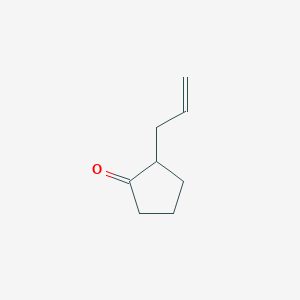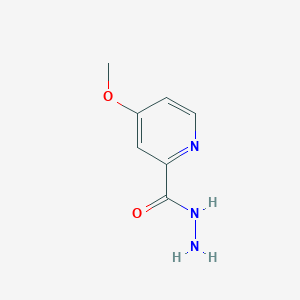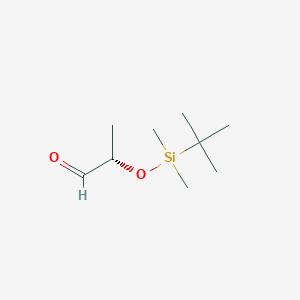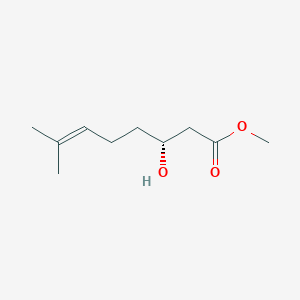
(R)-methyl-3-hydroxy-7-methyl-6-octenoate
Descripción general
Descripción
(R)-Methyl-3-hydroxy-7-methyl-6-octenoate, also known as (R)-3-hydroxy-7-methyl-6-octenoate, is a naturally occurring carboxylic acid ester found in a variety of fruits, vegetables, and other plant-based products. It is a monounsaturated fatty acid, and is an important component of the human body's metabolism. (R)-3-hydroxy-7-methyl-6-octenoate has been extensively studied for its potential health benefits and has been found to have a variety of positive effects on the human body.
Aplicaciones Científicas De Investigación
(R)-3-hydroxy-7-methyl-6-octenoate has been studied extensively for its potential health benefits and has been found to have a variety of positive effects on the human body. In particular, it has been found to have anti-inflammatory, anti-oxidant, and anti-cancer properties. Additionally, it has been shown to have beneficial effects on lipid metabolism, glucose metabolism, and cardiovascular health. Furthermore, (R)-3-hydroxy-7-methyl-6-octenoate has been found to have potential applications in the treatment of obesity and diabetes, as well as in the prevention of metabolic syndrome.
Mecanismo De Acción
(R)-3-hydroxy-7-methyl-6-octenoate is believed to act as an agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays an important role in the regulation of lipid and glucose metabolism, and is believed to be involved in the regulation of inflammation and cell proliferation. By binding to PPARγ, (R)-3-hydroxy-7-methyl-6-octenoate is believed to activate the receptor and modulate its activity, which in turn can lead to a variety of beneficial effects on the human body.
Efectos Bioquímicos Y Fisiológicos
(R)-3-hydroxy-7-methyl-6-octenoate has been found to have a variety of beneficial effects on the human body. In particular, it has been shown to reduce inflammation, reduce lipid levels, improve glucose metabolism, and reduce oxidative stress. Additionally, it has been found to have anti-cancer properties and to be beneficial in the treatment of obesity and diabetes. Furthermore, (R)-3-hydroxy-7-methyl-6-octenoate has been found to have beneficial effects on cardiovascular health, and to improve the function of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The synthesis of (R)-3-hydroxy-7-methyl-6-octenoate is relatively simple and can be performed in a laboratory setting. Additionally, the compound is relatively stable, and can be stored for long periods of time. However, it is important to note that the compound is not water-soluble, and must therefore be dissolved in an appropriate solvent prior to use. Furthermore, the compound is not widely available commercially, and must therefore be synthesized in the laboratory.
Direcciones Futuras
The potential health benefits of (R)-3-hydroxy-7-methyl-6-octenoate are still being explored, and there are numerous potential future directions for research. For instance, further research could be conducted to explore the potential therapeutic applications of the compound, such as its potential use in the treatment of obesity and diabetes. Additionally, further research could be conducted to explore the potential interactions between (R)-3-hydroxy-7-methyl-6-octenoate and other compounds, as well as its potential effects on the human microbiome. Finally, further research could be conducted to explore the potential applications of (R)-3-hydroxy-7-methyl-6-octenoate in the food and beverage industry, such as its potential use as a food additive or preservative.
Propiedades
IUPAC Name |
methyl (3R)-3-hydroxy-7-methyloct-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-8(2)5-4-6-9(11)7-10(12)13-3/h5,9,11H,4,6-7H2,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZIRALWFXCROK-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(CC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@H](CC(=O)OC)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455766 | |
| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
CAS RN |
87894-26-6 | |
| Record name | (R)-methyl-3-hydroxy-7-methyl-6-octenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30455766 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



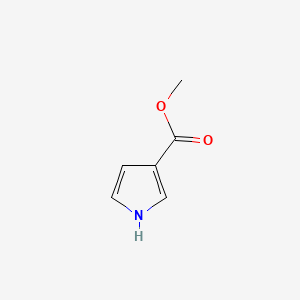

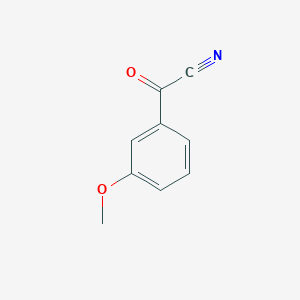

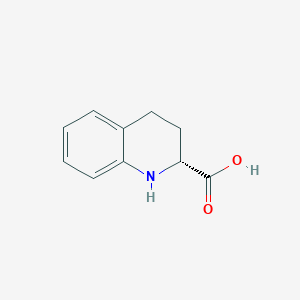
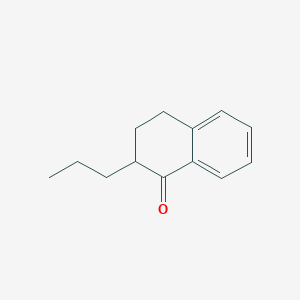
![1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B1313603.png)
